N-[(2-methoxyphenyl)methyl]-2,4,6-trimethylbenzenesulfonamide
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Overview
Description
N-[(2-methoxyphenyl)methyl]-2,4,6-trimethylbenzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a methoxyphenylmethyl group and three methyl groups. The molecular formula of this compound is C17H21NO3S, and it has a molecular weight of 319.42 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methoxyphenyl)methyl]-2,4,6-trimethylbenzenesulfonamide typically involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 2-methoxybenzylamine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[(2-methoxyphenyl)methyl]-2,4,6-trimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzenesulfonamides.
Scientific Research Applications
N-[(2-methoxyphenyl)methyl]-2,4,6-trimethylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[(2-methoxyphenyl)methyl]-2,4,6-trimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to interfere with enzymatic processes. Additionally, the methoxyphenylmethyl group can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): A hallucinogenic compound with a similar methoxyphenylmethyl group.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: A compound with a similar methoxyphenyl group.
Uniqueness
N-[(2-methoxyphenyl)methyl]-2,4,6-trimethylbenzenesulfonamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. The presence of three methyl groups on the benzene ring enhances its lipophilicity and stability, making it a valuable compound for various applications .
Properties
Molecular Formula |
C17H21NO3S |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2,4,6-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C17H21NO3S/c1-12-9-13(2)17(14(3)10-12)22(19,20)18-11-15-7-5-6-8-16(15)21-4/h5-10,18H,11H2,1-4H3 |
InChI Key |
PRFUHFMKTNCRRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC2=CC=CC=C2OC)C |
Origin of Product |
United States |
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